![molecular formula C16H12BrCl2NO3 B2511807 {[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate CAS No. 1794853-71-6](/img/structure/B2511807.png)
{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate, also known as BPH-1358, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BPH-1358 belongs to the class of carbamate derivatives, which are known for their various biological activities such as anti-inflammatory, analgesic, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Properties
The compound {[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate might be related to a category of acylthioureas that have been synthesized and characterized for their interaction with bacterial cells, showcasing potential in novel anti-microbial agents with antibiofilm properties. Although the specific compound is not directly mentioned, its structural and functional properties might be analogous to the acylthioureas described, providing insights into its potential applications (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Bioevaluation
In the realm of agricultural chemistry, carbamoyl derivatives, similar in structure to the compound , have been synthesized and evaluated for their nematicidal activity against Meloidogyne javanica. This implies potential agricultural applications of such compounds in pest management (Kumari, Singh, & Walia, 2014).
Material Science Applications
A related compound, methyl 2,5-dichlorobenzoate, was used in a novel precursor route to produce poly(p-phenylene), a material of interest due to its high electrical conductivity, which might suggest potential applications of similar compounds in the field of material science and electronics (Chaturvedi, Tanaka, & Kaeriyama, 1993).
Eigenschaften
IUPAC Name |
[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2NO3/c17-11-3-1-2-10(6-11)8-20-15(21)9-23-16(22)13-5-4-12(18)7-14(13)19/h1-7H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRFSCMSXXUTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2511727.png)
![6-Cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide](/img/structure/B2511728.png)
![methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2511731.png)
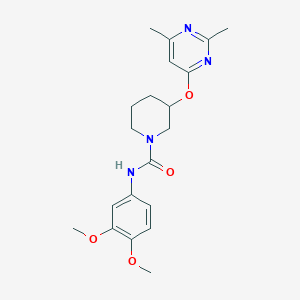

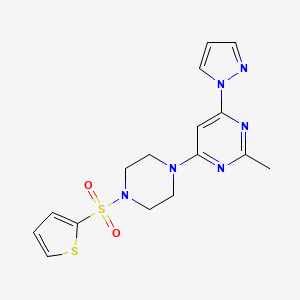
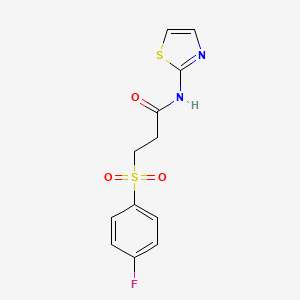
![1-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2511740.png)
![(2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2511742.png)
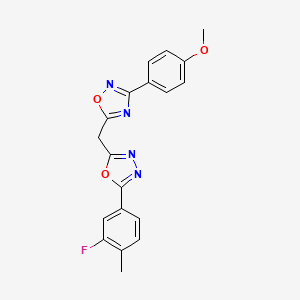
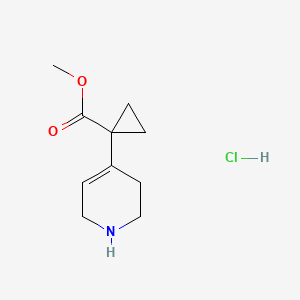
![N-(3-chloro-4-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2511745.png)
![1-(Bromomethyl)bicyclo[2.2.2]octane](/img/structure/B2511746.png)